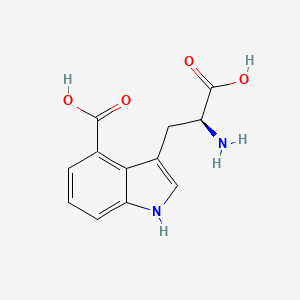

4-Carboxy-L-tryptophan

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O4 |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

3-[(2S)-2-amino-2-carboxyethyl]-1H-indole-4-carboxylic acid |

InChI |

InChI=1S/C12H12N2O4/c13-8(12(17)18)4-6-5-14-9-3-1-2-7(10(6)9)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)(H,17,18)/t8-/m0/s1 |

InChI Key |

JMWHYRPOCSZQQH-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C2C(=C1)NC=C2C[C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Derivatization of 4 Carboxy L Tryptophan

Chemical Synthesis Methodologies for 4-Carboxy-L-Tryptophan and its Isomers

Chemical synthesis provides versatile pathways to this compound and its related isomers. These methods range from classical multi-step organic reactions to modern catalytic strategies that offer high regioselectivity and efficiency.

Multi-Step Organic Synthesis Approaches

The de novo synthesis of tryptophan analogs like this compound often involves building the indole (B1671886) ring system or attaching the amino acid side chain to a pre-functionalized indole core. chim.it Classical approaches may start with precursors that already contain an indole ring. For instance, a common strategy for creating tryptophan derivatives involves the reaction of indole-3-aldehyde with hydantoin, followed by reduction and hydrolysis to yield the final amino acid. dtic.mil

More recent advancements focus on the direct functionalization of the tryptophan molecule itself. A significant challenge in synthesizing 4-substituted tryptophans is the preferential reactivity of other positions on the indole ring, particularly the C2 position. acs.org Modern synthetic methods overcome this by using transition-metal-catalyzed C–H activation. acs.orgresearchgate.net Palladium-catalyzed reactions, for example, can direct functionalization specifically to the C4 position. acs.orgnih.gov This is often achieved by using a directing group on the amino acid's nitrogen atom, which coordinates to the metal catalyst and guides the reaction to the desired site. nih.govacs.org Such methods allow for the direct introduction of various functional groups, including olefination, which can then be further modified to a carboxyl group, providing a streamlined route to compounds like 4-carboxy-tryptophan. acs.org

Stereoselective Synthesis of L-Enantiomer

Achieving the correct stereochemistry is critical for the biological relevance of amino acids. The stereoselective synthesis of the L-enantiomer of 4-Carboxy-tryptophan can be accomplished through several established methods for asymmetric amino acid synthesis. chim.it

One prominent technique is the alkylation of chiral auxiliaries . The Schöllkopf method, for instance, utilizes a bislactimether derived from a chiral amino acid (like valine) as an auxiliary. This chiral template is deprotonated and then reacted with a suitably substituted indole precursor to form a new carbon-carbon bond. Subsequent cleavage of the auxiliary yields the desired L-amino acid with high enantiomeric purity. chim.it Another approach involves the use of alanine-derived oxazolidinones as chiral templates. chim.it

Enantioselective hydrogenation of dehydroamino acid precursors is another powerful strategy. In this method, a pro-chiral α,β-unsaturated amino acid derivative is hydrogenated using a chiral catalyst, typically based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands. The catalyst's chirality directs the hydrogenation to occur preferentially on one face of the molecule, leading to a high enantiomeric excess of the desired L-enantiomer. chim.it

Preparation and Cyclization Reactions of 4-Carboxy-DL-Tryptophan

The racemic form, 4-Carboxy-DL-tryptophan, can be prepared through a multi-step chemical synthesis starting from 4-cyanogramine (B1425988). acs.org The key steps in this synthesis are outlined below:

| Step | Reactants | Key Transformation | Product |

| 1 | 4-Cyanogramine, Sodium derivative of ethyl acetaminocyanoacetate, Dimethyl sulfate | C-C bond formation | Complex ethyl propionate (B1217596) intermediate |

| 2 | Ethyl propionate intermediate | Vigorous alkaline hydrolysis | 4-Carboxy-DL-tryptophan |

This process begins with the reaction of 4-cyanogramine with the sodium derivative of ethyl acetaminocyanoacetate. acs.org Subsequent vigorous alkaline hydrolysis of the resulting complex cyano ester yields 4-carboxy-DL-tryptophan. acs.org The product can be isolated as a hydrochloride salt or as a slightly soluble copper derivative. acs.org

Further derivatization of 4-Carboxy-DL-tryptophan can be achieved through cyclization reactions. When the N-acetyl derivative of 4-carboxy-DL-tryptophan is treated with refluxing acetic anhydride (B1165640) in the presence of potassium cyanide, a cyclization reaction occurs. acs.org This reaction leads to the formation of a complex, neutral, crystalline product identified as 1-acetyl-4-diacetamino-5-acetoxy-1,2-dihydrobenz[cd]indole. acs.org This transformation demonstrates the reactivity of the carboxyl and amino groups, enabling the construction of more complex heterocyclic scaffolds. acs.org

Biotechnological and Enzymatic Production Routes for Tryptophan Analogs

As an alternative to chemical synthesis, biotechnological and enzymatic methods offer environmentally friendly and highly selective routes for producing tryptophan and its derivatives. mdpi.comfrontiersin.org These approaches leverage the power of cellular machinery and isolated enzymes to build complex molecules from simple, renewable feedstocks. frontiersin.orgnih.gov

Engineered Microbial Fermentation Systems for Tryptophan and its Derivatives

Microbial fermentation is a cornerstone of industrial amino acid production. mdpi.com Strains of bacteria, primarily Escherichia coli and Corynebacterium glutamicum, are metabolically engineered to overproduce L-tryptophan and its analogs. nih.gov The core strategy involves redirecting cellular metabolism towards the tryptophan biosynthesis pathway. mdpi.com

Key metabolic engineering strategies include:

Enhancing Precursor Supply: The biosynthesis of tryptophan begins with precursors from central carbon metabolism, namely phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). mdpi.com Genetic modifications are made to upregulate the pentose (B10789219) phosphate (B84403) pathway and glycolysis to increase the intracellular availability of these key precursors. mdpi.com

Overexpression of Pathway Enzymes: The genes encoding the enzymes of the shikimate and tryptophan synthesis pathways (e.g., the trp operon) are overexpressed to increase the metabolic flux towards the final product. mdpi.com

Removing Feedback Inhibition and Repression: In wild-type organisms, the tryptophan pathway is tightly regulated by feedback inhibition, where high levels of tryptophan inhibit the activity of key enzymes. Engineering involves introducing mutations into these enzymes to render them insensitive to feedback inhibition, thus allowing for continuous production. mdpi.com

Blocking Competing Pathways: To maximize the carbon flow to tryptophan, competing metabolic pathways that also use PEP and other key intermediates are downregulated or knocked out. mdpi.com

These engineered microbial "cell factories" can produce various tryptophan derivatives by feeding the fermentation culture with the corresponding substituted indole precursor. nih.gov The cell's native machinery then incorporates the analog into the final amino acid structure. nih.gov

| Organism | Key Engineering Targets | Goal |

| Escherichia coli | trp operon, aroG/F/H, tktA | Increase precursor supply and pathway enzyme expression. |

| Corynebacterium glutamicum | Feedback-resistant anthranilate synthase | Remove feedback inhibition to allow overproduction. |

| Saccharomyces cerevisiae | Shikimate pathway, Aromatic amino acid pathways | De novo biosynthesis of tryptophan derivatives in a GRAS (Generally Recognized as Safe) host. frontiersin.org |

Enzymatic Biotransformation of Precursors to Carboxylated Tryptophan Structures

Enzymatic synthesis offers a highly specific and efficient method for producing tryptophan analogs, avoiding the need for protecting groups and often resulting in near-perfect enantiopurity. acs.org The key enzyme in this process is Tryptophan Synthase (TrpS) , particularly its β-subunit (TrpB). nih.govnih.govresearchgate.net

The TrpB enzyme catalyzes the final step in tryptophan biosynthesis: a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent condensation reaction between an indole nucleus and L-serine to form L-tryptophan. nih.govnih.gov This reaction can be repurposed to create analogs by supplying a substituted indole in place of the natural substrate. acs.org To produce this compound, indole-4-carboxylic acid would be supplied as the precursor along with L-serine. The TrpB enzyme then catalyzes the C-C bond formation to yield the desired product stereoselectively. acs.org

A significant challenge is that wild-type TrpB may have low activity towards non-natural, substituted indoles, especially those with electron-withdrawing groups. acs.org To overcome this, directed evolution and protein engineering techniques are employed to create mutant versions of the TrpB enzyme with enhanced activity and broader substrate specificity. acs.orgnih.gov For example, engineering TrpB from thermophilic organisms like Thermotoga maritima has successfully improved the synthesis of challenging analogs like 4-cyanotryptophan (B8074655), boosting yields significantly. nih.gov This approach holds great promise for the efficient enzymatic synthesis of this compound. acs.org

Site-Directed Mutagenesis for Tailored Enzyme Specificity towards Modified Indoles

Site-directed mutagenesis is a powerful protein engineering technique used to introduce specific, deliberate mutations into a DNA sequence, resulting in targeted changes to the amino acid sequence of a protein. nih.gov This method is instrumental in altering the catalytic properties of enzymes, such as their substrate specificity, activity, and stability. nih.govcaltech.edu For the synthesis of complex molecules like this compound, tailoring an enzyme's active site to accommodate a non-native substrate like 4-carboxyindole is a key challenge that can be addressed through this approach.

The primary goal of site-directed mutagenesis in this context is to modify the enzyme's active site to better bind the modified indole substrate and facilitate the desired chemical transformation. This often involves creating more space within the active site to accommodate the bulkier substituted indole or introducing new interactions that favor the binding of the target substrate over the natural one. Current time information in Philadelphia, PA, US. A common target for this type of engineering is the β-subunit of tryptophan synthase (TrpB), which naturally catalyzes the condensation of indole and L-serine to form L-tryptophan. wikipedia.orgacs.org

By analyzing the crystal structure of the target enzyme, researchers can identify key amino acid residues in the active site that interact with the substrate. nih.gov Computational modeling and docking studies can then be used to predict which mutations might lead to improved activity with the desired modified indole. nih.govnih.gov These predictions are then tested experimentally by creating the mutant enzymes and assaying their activity. This rational design approach, often combined with rounds of directed evolution, has proven effective in generating enzymes with novel specificities. pnas.org

A notable example of this approach involves the engineering of tryptophan synthase to handle indoles with substitutions at the C4 position, which is analogous to the carboxyl group in this compound. Research into the synthesis of 4-nitro-L-tryptophan, a molecule with a bulky substituent at the same position, highlights the challenges and strategies involved. The wild-type TrpB enzyme shows very low activity with 4-nitroindole (B16737). Through site-directed mutagenesis of key residues within the active site, variants with significantly improved performance have been developed.

Detailed findings from mutagenesis studies on TrpB from Pyrococcus furiosus (PfTrpB) for activity with 4-nitroindole reveal the impact of specific amino acid substitutions. The following table summarizes the kinetic parameters of several PfTrpB variants, demonstrating how mutations can enhance catalytic efficiency for a modified indole substrate.

| Enzyme Variant | Mutations | Relative Initial Rate (%) | Total Turnovers (TTN) |

|---|---|---|---|

| Wild-type PfTrpB | - | <1 | <10 |

| Variant 1 | I6F | 10 | 150 |

| Variant 2 | I6F, A29S | 25 | 300 |

| Variant 3 | I6F, A29S, L162F | 50 | 600 |

| Variant 4 | I6F, A29S, L162F, F281L | 100 | 1200 |

The data illustrates a stepwise improvement in enzyme performance with the accumulation of beneficial mutations. The initial I6F mutation likely creates space to better accommodate the C4 substituent. Subsequent mutations, such as A29S and L162F, further refine the active site geometry and interactions, leading to substantial increases in both the initial reaction rate and the total number of catalytic turnovers. The F281L mutation in the most improved variant demonstrates how changes distal to the immediate binding pocket can also influence catalytic efficiency, possibly by altering protein dynamics or the positioning of other active site residues. pnas.org

These findings underscore the utility of site-directed mutagenesis for rationally engineering enzyme specificity. By targeting key residues, it is possible to overcome the steric and electronic barriers that prevent wild-type enzymes from acting on modified substrates like 4-substituted indoles. This tailored approach is crucial for developing efficient biocatalytic routes for the synthesis of non-canonical amino acids such as this compound.

Enzymology and Biochemical Mechanisms Involving 4 Carboxy L Tryptophan

Substrate Specificity and Kinetic Studies of Enzymes Interacting with Tryptophan Analogs

Kinetic studies involving tryptophan analogs are fundamental to understanding how modifications to the indole (B1671886) ring influence enzyme activity. The introduction of a carboxyl group at the 4-position of the indole ring presents a significant steric and electronic alteration compared to L-tryptophan, affecting its interaction with enzyme active sites.

Tryptophan synthase (TrpS) is a well-studied α2β2 multienzyme complex that catalyzes the final two steps in L-tryptophan biosynthesis. The β-subunit (TrpB) is responsible for the condensation of indole with L-serine to form L-tryptophan. TrpS exhibits a fairly broad specificity for various indole analogues, making it a versatile biocatalyst for the synthesis of noncanonical amino acids.

The catalytic cycle in the β-subunit involves the formation of an α-aminoacrylate intermediate from L-serine, which is then attacked by the nucleophilic C3 atom of indole. The indole molecule travels from the α-subunit active site to the β-subunit active site through a 25-Ångstrom long hydrophobic tunnel. This channeling mechanism prevents the escape of the intermediate. The acceptance of a modified indole substrate like 4-carboxyindole would depend on its ability to traverse this tunnel and correctly position itself within the β-active site for the C-C bond formation. While directed evolution has been used to expand the substrate scope of TrpS, specific kinetic data for the enzymatic synthesis of 4-carboxy-L-tryptophan are not extensively detailed in the literature. However, the general principles of substrate recognition suggest that the additional carboxyl group could influence binding through steric hindrance or by forming new electrostatic interactions within the active site.

Tryptophanase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the degradation of L-tryptophan into indole, pyruvate, and ammonia. The reaction is reversible, allowing for the synthesis of L-tryptophan from these components. nih.gov The enzyme's active site must accommodate the indole ring, and substitutions on this ring can significantly impact catalytic efficiency.

Table 1: Steady-State Kinetic Parameters of Tryptophanase with Substituted Tryptophan Analogs Data adapted from a study on aryl-substituted tryptophan derivatives, illustrating the effect of substitutions on the indole ring. Data for this compound is not available in the cited study.

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |

| L-Tryptophan | 35 | 0.28 | 125 |

| 4-Fluoro-DL-tryptophan | 11 | 0.29 | 38 |

| 4-Methyl-DL-tryptophan | 1.8 | 0.35 | 5.1 |

| 5-Fluoro-L-tryptophan | 50 | 0.1 | 500 |

| 5-Hydroxy-L-tryptophan | 16 | 0.22 | 73 |

| 6-Fluoro-L-tryptophan | 25 | 0.13 | 192 |

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step of L-tryptophan catabolism via the kynurenine (B1673888) pathway. nih.gov This pathway is crucial for regulating tryptophan levels, which has significant implications for immune responses. plos.org

The two enzymes exhibit marked differences in substrate specificity. TDO is highly specific, primarily dioxygenating L-tryptophan and some derivatives with substitutions at the 5- and 6-positions of the indole ring. nih.goved.ac.uk Its active site is tightly fitted to the L-tryptophan substrate, making it intolerant to significant structural changes, particularly at other positions. nih.gov Therefore, this compound is not expected to be a substrate for TDO.

Structural Biology and Mechanistic Insights of Enzyme-4-Carboxy-L-Tryptophan Complexes

Structural studies are essential for understanding the precise molecular interactions between an enzyme and its substrate. X-ray crystallography and computational modeling provide atomic-level details of these interactions, revealing the basis for substrate specificity and catalysis.

To date, no crystal structures of tryptophan synthase, tryptophanase, IDO1, or TDO in complex with this compound have been deposited in the Protein Data Bank. However, the crystal structures of these enzymes with the natural substrate, L-tryptophan, and other analogs provide a framework for understanding how this compound might bind.

In the crystal structure of Xanthomonas campestris TDO with L-tryptophan, the substrate's carboxylate and ammonium groups are specifically recognized through hydrogen bonds and electrostatic interactions. The carboxylate group interacts with Arg117, Tyr113, and Thr254, while the ammonium group is hydrogen-bonded to the side chain of Thr254 and a heme propionate (B1217596) group. nih.gov This precise network of interactions defines the enzyme's stereospecificity. The introduction of a second carboxyl group at the 4-position of the indole ring would likely disrupt this binding mode due to steric clashes and electrostatic repulsion within the confined active site.

For IDO1, which has a larger and more dynamic active site, the binding of L-tryptophan is also stabilized by interactions with its carboxylate and ammonium moieties. nih.gov While a 4-carboxy substituent might be better accommodated than in TDO, its presence would undoubtedly alter the binding orientation and affinity.

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of ligands to enzyme active sites. These approaches are particularly useful in the absence of experimental crystal structures.

MD simulations have been extensively used to study the conformational dynamics of tryptophan synthase, including the allosteric regulation that couples the α- and β-sites and the mechanism of substrate channeling. nih.govescholarship.orgmdpi.com These studies reveal how ligands induce conformational changes that switch the enzyme between active and inactive states. frontiersin.org

For IDO1 and TDO, MD and hybrid quantum-classical (QM/MM) simulations have been employed to investigate the structural basis for their differing substrate stereospecificities. nih.gov These simulations show that the tighter active site of TDO leads to a single, stable binding conformation for L-tryptophan, whereas the larger active site of IDO1 allows for multiple binding conformations. nih.gov Docking studies of various tryptophan analogs into the IDO1 active site have been performed to support the design of novel inhibitors. rsc.orgnih.gov

While no specific computational studies focusing on the interaction of this compound with these enzymes have been published, such models could provide valuable hypotheses. A docking simulation of this compound into the active sites of these enzymes would predict its likely binding pose and affinity. MD simulations could then be used to assess the stability of the enzyme-ligand complex and reveal how the protein's dynamics are affected by the presence of the 4-carboxy substituent. Such studies would be instrumental in rationalizing kinetic data and guiding the design of new enzyme inhibitors or substrates.

Enzymology and Biochemical Mechanisms of this compound Remain an Unexplored Frontier

Despite the significant interest in tryptophan metabolism and the diverse enzymatic reactions involving its various derivatives, the specific area of enzymology and biochemical mechanisms concerning this compound remains largely uncharted territory. Extensive searches of scientific literature have not yielded specific information on enzymes that utilize this compound as a substrate or the catalytic mechanisms that would involve its carboxy group at the 4-position of the indole ring.

The current body of research on tryptophan-related enzymology primarily focuses on the metabolic pathways of the parent amino acid, L-tryptophan. These pathways are well-documented and involve a host of enzymes that catalyze a wide array of transformations. Key among these are:

Tryptophan synthase: This enzyme catalyzes the final step in the biosynthesis of L-tryptophan from indole and serine. Its catalytic mechanism is well-understood and involves the β-substitution of serine. While tryptophan synthase and its β-subunit, TrpB, have been engineered to accept a variety of substituted indoles for the synthesis of tryptophan analogs, there is no specific data on their interaction with 4-carboxy-indole to produce this compound or on any subsequent enzymatic reactions of this product.

Tryptophan decarboxylases: These enzymes are responsible for the decarboxylation of L-tryptophan to produce tryptamine (B22526). While some of these enzymes exhibit a degree of promiscuity and can act on substituted tryptophans, there is no available research that specifically details the decarboxylation of this compound, either at the α-carboxy group or the 4-carboxy group.

Tryptophan 2,3-dioxygenase and Indoleamine 2,3-dioxygenase: These enzymes are pivotal in the kynurenine pathway, initiating the catabolism of L-tryptophan by cleaving the indole ring. The substrate specificity of these enzymes for various tryptophan derivatives has been studied, but there is no mention in the available literature of their activity on this compound.

While the enzymatic modification of structurally related compounds, such as indole-3-carboxylic acid, has been investigated, these findings cannot be directly extrapolated to the 4-carboxy position of a tryptophan molecule. The electronic and steric environment of the 4-position of the indole ring within the larger tryptophan structure would likely present a unique substrate for enzymatic recognition and catalysis.

Metabolic and Regulatory Aspects in Biological Systems Research

Hypothetical Integration into Known Tryptophan Metabolic Pathways

L-tryptophan is a precursor to a multitude of biologically active molecules, primarily through the kynurenine (B1673888) and serotonin (B10506) pathways. The introduction of a carboxyl group at the fourth position of the indole (B1671886) ring, as in 4-Carboxy-L-tryptophan, would likely influence its recognition and processing by the enzymes governing these pathways.

The kynurenine pathway is the principal route for tryptophan catabolism, initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). frontiersin.orgresearchgate.netnih.gov These enzymes catalyze the oxidative cleavage of the pyrrole (B145914) ring of tryptophan to form N-formyl-L-kynurenine. nih.gov The substrate specificity of these enzymes is critical in determining whether this compound could enter this pathway. The additional carboxyl group could sterically hinder the binding of this compound to the active sites of TDO and IDO or alter its electronic properties, potentially making it a poor substrate or even an inhibitor.

Should this compound be a substrate for TDO or IDO, the resulting N-formyl-4-carboxy-L-kynurenine would be a novel metabolite. Its subsequent conversion by downstream enzymes of the kynurenine pathway, such as kynurenine formamidase, kynurenine 3-monooxygenase, and kynureninase, would depend on their respective substrate specificities. frontiersin.orgepa.govbohrium.com Each of these enzymes has specific structural requirements for their substrates, and the presence of the additional carboxyl group could significantly impact their catalytic efficiency. nih.govepa.govbohrium.com

The serotonin pathway begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by tryptophan hydroxylase (TPH), which is the rate-limiting step. frontiersin.orgsigmaaldrich.comnews-medical.net The subsequent decarboxylation of 5-HTP by aromatic L-amino acid decarboxylase yields serotonin. nih.gov The substrate specificity of TPH is a key determinant for the potential entry of this compound into this pathway. It is plausible that the carboxyl group at the 4-position could interfere with the hydroxylation at the 5-position, either by altering the substrate's orientation within the active site or by affecting the electronic environment of the indole ring.

The gut microbiota plays a significant role in tryptophan metabolism, converting it into a diverse array of indole derivatives, tryptamine (B22526), and other metabolites that can influence host physiology. nih.govfrontiersin.orgnih.gov Gut microbes possess a wide range of enzymes capable of modifying tryptophan and its derivatives. nih.goveurekalert.org For instance, tryptophanase, found in many bacteria, can cleave the side chain of tryptophan to produce indole. nih.gov

Given the metabolic versatility of the gut microbiota, it is conceivable that resident bacteria could metabolize this compound. Potential biotransformations could include decarboxylation, deamination, or modification of the carboxyl group. The resulting metabolites would be novel compounds with unknown biological activities. The interaction between dietary components and the gut microbiota can influence the metabolic fate of tryptophan. eurekalert.org For example, dietary fibers can modulate the production of indole from tryptophan by gut bacteria. eurekalert.org Similarly, the presence of this compound in the gut could be influenced by dietary factors and the composition of the gut microbiota.

Microbially produced tryptophan metabolites, such as indole-3-propionic acid (IPA) and indole-3-acetic acid (IAA), are known to have various physiological effects, including enhancing gut barrier function and modulating the immune system. mdpi.comsemanticscholar.org If the gut microbiota can metabolize this compound, the resulting metabolites could potentially exert their own biological effects on the host.

| Metabolic Pathway | Key Enzyme(s) | Potential Interaction with this compound | Potential Product(s) |

|---|---|---|---|

| Kynurenine Pathway | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) | Substrate, inhibitor, or no interaction, depending on enzyme specificity. | N-formyl-4-carboxy-L-kynurenine |

| Serotonin Pathway | Tryptophan hydroxylase (TPH) | Substrate, inhibitor, or no interaction, depending on enzyme specificity. | 4-Carboxy-5-hydroxy-L-tryptophan |

| Gut Microbiota Metabolism | Various microbial enzymes (e.g., tryptophanase, decarboxylases) | Substrate for various biotransformations. | Novel carboxylated indole derivatives, decarboxylated products, etc. |

Regulatory Implications of Tryptophan Analogs on Metabolic Control Systems

Tryptophan and its metabolites not only serve as building blocks and signaling molecules but also play crucial roles in regulating their own biosynthesis and the expression of related genes. Tryptophan analogs can interfere with these regulatory mechanisms, leading to significant effects on cellular metabolism.

Feedback inhibition is a common regulatory mechanism in metabolic pathways where the end product of the pathway inhibits an upstream enzyme, thereby controlling its own production. pressbooks.pub In many microorganisms, the biosynthesis of tryptophan is regulated by feedback inhibition, where tryptophan itself acts as an allosteric inhibitor of the first enzyme in the pathway, anthranilate synthase.

A tryptophan analog like this compound could potentially mimic tryptophan and bind to the allosteric site of anthranilate synthase. Depending on its binding affinity and ability to induce a conformational change, it could act as a feedback inhibitor, leading to a decrease in the de novo synthesis of tryptophan. This could have significant consequences for cellular growth and function, particularly in organisms that rely on endogenous tryptophan synthesis.

In bacteria such as Escherichia coli, the genes for tryptophan biosynthesis are organized into a single transcriptional unit known as the trp operon. khanacademy.orgwikipedia.org The expression of the trp operon is controlled by a repressor protein, the product of the trpR gene. wikipedia.org In the presence of high levels of tryptophan, tryptophan binds to the TrpR repressor, causing a conformational change that allows the repressor to bind to the operator region of the trp operon and block transcription. khanacademy.orgwikipedia.org

A tryptophan analog could potentially interact with the TrpR repressor. If this compound can bind to the repressor and induce the conformational change necessary for operator binding, it would act as a corepressor, leading to the repression of the trp operon even in the absence of tryptophan. Conversely, if it binds to the repressor but fails to induce the correct conformational change, it could act as an antagonist, preventing the binding of tryptophan and leading to the continued expression of the trp operon even in the presence of high tryptophan levels. The use of base analogs in studying the trp operon has shown that even subtle changes can affect transcriptional regulation. nih.gov

| Regulatory Mechanism | Molecular Target | Potential Effect of this compound | Consequence |

|---|---|---|---|

| Feedback Inhibition | Anthranilate synthase | Binds to the allosteric site, mimicking tryptophan. | Inhibition of tryptophan biosynthesis. |

| Transcriptional Regulation (trp operon) | TrpR repressor protein | Acts as a corepressor or an antagonist. | Repression or continued expression of tryptophan biosynthetic genes. |

Biological Activities and Molecular Interactions in Preclinical Research Models

Interaction with Cellular Receptors and Transporters

The interaction of tryptophan derivatives with cellular machinery is fundamental to their biological effects. Key areas of investigation include their roles as inhibitors of amino acid transporters and as ligands for cellular receptors.

The L-Type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including tryptophan, across cell membranes. nih.govbiorxiv.org It is highly expressed in various cancer tissues, where it facilitates the uptake of essential amino acids required for rapid cell growth and proliferation, making it a promising target for anticancer drug development. nih.govresearchgate.net

Research into the inhibition of LAT1 by L-tryptophan derivatives has provided insights into structure-activity relationships. A study investigating isomeric benzyloxy-L-tryptophans demonstrated that the position of substitution on the indole (B1671886) ring significantly influences inhibitory potency. The findings indicated that 5-benzyloxy-L-tryptophan was the most effective inhibitor of [³H]-L-leucine uptake in HT-29 human colon carcinoma cells among the tested isomers. nih.govresearchgate.net This highlights the sensitivity of the LAT1 binding pocket to the substitution pattern on the tryptophan scaffold.

Furthermore, the integrity of the amino acid structure, particularly the carboxy group, appears essential for interaction with LAT1. nih.govresearchgate.net When the carboxy group of 5-benzyloxy-L-tryptophan was replaced by a tetrazole moiety, a common bioisostere, the inhibitory activity was completely lost. nih.govresearchgate.net This suggests a critical role for the carboxylate in binding to the transporter. None of the tested benzyloxy derivatives were found to be substrates for LAT1-mediated transport, indicating they act as inhibitors rather than transportable competitors. nih.govresearchgate.net

| Compound | IC₅₀ (μM) |

|---|---|

| 5-Benzyloxy-L-tryptophan | 19 |

| 4-Benzyloxy-L-tryptophan | >100 |

| 6-Benzyloxy-L-tryptophan | >100 |

| 7-Benzyloxy-L-tryptophan | >100 |

Data sourced from a study on L-Tryptophan derivatives as LAT1 inhibitors. nih.gov

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a significant role in regulating immune responses, cellular differentiation, and xenobiotic metabolism. researchgate.netnih.gov Upon binding to a ligand, the AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences to modulate gene expression. nih.govmdpi.com

A diverse array of molecules can act as AhR ligands, including numerous metabolites of tryptophan. researchgate.net The gut microbiome is a major source of these indole-derived ligands, which include indole, tryptamine (B22526), indole-3-acetate (B1200044) (IAA), indole-3-aldehyde (IA), and indole-3-propionate (IPA). mdpi.comnih.gov These compounds are recognized as a significant class of endogenous and pseudo-endogenous AhR activators. mdpi.com

In preclinical models, these tryptophan metabolites have been shown to exhibit a range of activities, from weak agonism to partial antagonism of the AhR. nih.gov For instance, in young adult mouse colonocyte (YAMC) cells, tryptophan metabolites like indole-3-acetate and tryptamine acted as weak AhR agonists but also functioned as antagonists by inhibiting the induction of the target gene Cyp1a1 by the potent agonist TCDD. nih.gov This dual activity suggests that the metabolic profile of tryptophan in tissues can fine-tune AhR signaling, which is critical for maintaining homeostasis, particularly at barrier sites like the intestine. nih.gov

| Compound | Source/Pathway | Observed AhR Activity |

|---|---|---|

| Indole | Microbial Metabolism | Agonist/Antagonist mdpi.comnih.gov |

| Tryptamine | Microbial/Host Metabolism | Agonist/Antagonist mdpi.comnih.gov |

| Indole-3-acetate (IAA) | Microbial Metabolism | Agonist/Antagonist nih.gov |

| Indole-3-aldehyde (IA) | Microbial Metabolism | Agonist/Antagonist mdpi.comnih.gov |

| Kynurenine (B1673888) | Host Metabolism (IDO pathway) | Agonist researchgate.netmdpi.com |

Cellular and Subcellular Impact in Model Organisms

The interactions of tryptophan derivatives at the molecular level translate into broader effects on cell behavior, including proliferation and the modulation of complex signaling networks.

As an essential amino acid, tryptophan is indispensable for protein synthesis and, consequently, for cell survival and proliferation. nih.govmdpi.com Studies using human pluripotent stem cells (hPSCs) have shown that tryptophan deprivation rapidly halts cell growth and leads to cell death. nih.gov Conversely, supplementation with L-tryptophan can enhance the proliferative capacity of cells. In bovine mammary epithelial cells, L-tryptophan supplementation was found to stimulate protein synthesis and cell proliferation. mdpi.com

However, the effects of tryptophan metabolites on cell growth can be complex and context-dependent. While some derivatives may promote growth, others can be inhibitory. Research on Chinese hamster ovary (CHO) cell cultures identified certain tryptophan metabolites, such as indole 3-acetaldehyde, as negatively correlating with cell growth, suggesting that the catabolism of tryptophan can produce byproducts that limit cell proliferation. researchgate.net In studies on bone marrow-derived mesenchymal stromal cells, L-tryptophan treatment was observed to increase the number of stem cell-positive cells and enhance their colony-forming ability. researchgate.net

Tryptophan and its derivatives are central to the modulation of numerous biochemical signaling pathways.

Metabolic and Growth Signaling: By inhibiting LAT1, tryptophan derivatives can starve cancer cells of essential amino acids, thereby suppressing signaling networks that control cell survival, growth, and proliferation. researchgate.net L-tryptophan supplementation has also been shown to activate the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of protein synthesis and cell growth, in bovine mammary cells. mdpi.com

Immune Signaling: Through the activation of the AhR, tryptophan metabolites are key modulators of the immune system. nih.gov AhR signaling can influence the differentiation of various immune cells, including T cells and B cells, and regulate the production of inflammatory cytokines, thereby playing a critical role in maintaining immune homeostasis, particularly in the gut. nih.govmdpi.com

Neurophysiological Signaling: L-tryptophan is the metabolic precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). nih.gov Administration of L-tryptophan in healthy subjects has been shown to increase central nervous system serotonergic function, leading to the secretion of hormones like prolactin and growth hormone, and affecting mood states. nih.gov

Role as Precursors for Novel Biomolecules or Secondary Metabolites in Research Settings

Tryptophan and its analogues are highly valuable starting materials in both biological and chemical synthesis due to the versatile reactivity of the indole scaffold. nih.govacs.org

In nature, tryptophan is the precursor to a vast array of secondary metabolites with diverse biological functions. researchgate.net In plants, it is the starting point for the biosynthesis of the phytohormone auxin (indole-3-acetic acid), which governs plant growth and development, as well as other signaling molecules like melatonin (B1676174) and serotonin. researchgate.netfrontiersin.org

In research and biotechnology, tryptophan derivatives serve as essential building blocks for the synthesis of complex molecules. acs.org The development of biocatalytic platforms using enzymes such as tryptophan synthase (TrpB) allows for the efficient, enantioselective synthesis of various tryptophan analogues. acs.org These analogues can be substituted at different positions on the indole ring and are used as precursors for agrochemicals, as building blocks in medicinal chemistry, and as chemical probes to study biological processes. acs.org The ability to enzymatically produce these noncanonical amino acids from readily available indole starting materials opens up avenues for creating novel biomolecules and pharmaceuticals. nih.govacs.org

Derivatization to Indole Alkaloids or other Research Probes

The structural modification of tryptophan and its analogues is a significant area of research for the generation of novel indole alkaloids and specialized research probes. The indole ring system, central to tryptophan's structure, serves as a key building block for a vast array of biologically active compounds. Enzymes such as Pictet-Spenglerases play a crucial role in the biosynthesis of many indole alkaloids by catalyzing the condensation of a tryptamine derivative with an aldehyde or keto acid to form a β-carboline scaffold. nih.govmdpi.comnih.govgoogle.comanalis.com.myrsc.orgnih.gov

The substrate tolerance of these enzymes is a key determinant in their utility for generating novel derivatives. While L-tryptophan is the natural substrate, some Pictet-Spenglerases have been shown to accept tryptophan analogues with substitutions on the indole ring. For instance, the microbial Pictet-Spenglerase McbB has demonstrated activity with 4-methyl- and 5-fluoro-substituted tryptophan analogues, albeit with reduced efficiency compared to the native substrate. acs.org This suggests that the active site of such enzymes can accommodate some modifications to the indole nucleus. However, the substrate specificity is often narrow, and bulky or electronically demanding substituents can significantly hinder or abolish enzymatic activity. acs.org

There is currently a lack of published research specifically detailing the enzymatic conversion of 4-Carboxy-L-tryptophan into indole alkaloids. The presence of a carboxyl group at the 4-position of the indole ring introduces both steric bulk and a negative charge, which could impede its entry into and proper orientation within the active site of enzymes like Pictet-Spenglerases.

In the realm of chemical synthesis, tryptophan analogues are valuable precursors for creating research probes. For example, derivatives such as 4-cyanotryptophan (B8074655) have been synthesized and incorporated into peptides to serve as fluorescent probes for studying peptide-membrane interactions. nih.gov Similarly, other substituted tryptophans are synthesized for their potential as building blocks in drug discovery and for elucidating biological mechanisms. chim.it The synthesis of 4-substituted tryptophan derivatives can be challenging but has been achieved through methods like palladium-catalyzed C-H activation, which allows for direct olefination at the C4 position. acs.org While these examples highlight the potential for creating research tools from modified tryptophans, specific applications of this compound as a research probe are not yet documented in the scientific literature.

Table 1: Substrate Specificity of Select Pictet-Spenglerases with Tryptophan Analogues

| Enzyme | Natural Substrate | Analogue Substrates Accepted | Analogue Substrates Not Accepted or Not Mentioned | Reference |

| McbB | L-Tryptophan | 4-Methyl-tryptophan, 5-Fluoro-tryptophan | This compound (not mentioned) | acs.org |

This table is generated based on available data and does not imply that this compound has been explicitly tested and found to be inactive unless stated in the reference.

Impact on Auxin Biosynthesis in Plant Models

Auxin, primarily indole-3-acetic acid (IAA), is a crucial phytohormone that regulates numerous aspects of plant growth and development. nih.govresearchgate.netnih.govpnas.orgnih.govresearchgate.netmdpi.com The primary route for auxin biosynthesis in plants is a tryptophan-dependent pathway. nih.govresearchgate.netnih.govpnas.orgnih.govresearchgate.netmdpi.comnih.govroyalsocietypublishing.orgmdpi.commdpi.com This pathway involves the conversion of L-tryptophan to indole-3-pyruvic acid (IPA) by the TAA family of aminotransferases, followed by the conversion of IPA to IAA by the YUCCA family of flavin monooxygenases. nih.govnih.gov

The exogenous application of L-tryptophan to plants has been shown to promote growth, which is attributed to its conversion into IAA. nih.govresearchgate.netresearchgate.netmdpi.commdpi.commdpi.comgoogle.com This indicates that the availability of the precursor, L-tryptophan, can be a limiting factor in auxin production. Consequently, analogues of tryptophan could potentially influence auxin biosynthesis by either acting as alternative substrates, inhibitors, or by otherwise modulating the activity of the biosynthetic enzymes.

There is no direct research available on the specific impact of this compound on auxin biosynthesis in plant models. However, inferences can be made based on the known mechanisms of the pathway. The first committed step is catalyzed by tryptophan aminotransferases. The substrate specificity of these enzymes is critical. It is plausible that the addition of a carboxyl group at the 4-position of the indole ring of tryptophan could significantly alter its ability to act as a substrate for these enzymes. The increased size and altered electronic properties of the this compound molecule might prevent it from binding effectively to the active site of tryptophan aminotransferase.

Furthermore, some tryptophan analogues, such as 5-methyl-tryptophan, are known to be toxic to plants because they can be metabolized by enzymes that normally use tryptophan, leading to the formation of non-functional or harmful products. nih.gov Plants with mutations in enzymes involved in tryptophan-dependent auxin biosynthesis can exhibit hypersensitivity to such toxic analogues. nih.gov Whether this compound would have a similar, inhibitory, or no effect on auxin biosynthesis enzymes has not been experimentally determined.

In parasitic plants of the genus Orobanche, L-tryptophan is metabolized into several indole derivatives, including indole-3-carboxylic acid. nih.gov This suggests that pathways for the metabolism of indole carboxylic acids exist in some plants, although the metabolic fate of exogenously applied this compound in model plants like Arabidopsis thaliana remains uninvestigated.

Table 2: Key Enzymes in the Tryptophan-Dependent Auxin Biosynthesis Pathway

| Enzyme Family | Reaction Catalyzed | Natural Substrate | Potential Impact of this compound |

| TAA (Tryptophan Aminotransferase of Arabidopsis) | L-Tryptophan → Indole-3-pyruvic acid | L-Tryptophan | Potential for competitive inhibition or lack of substrate recognition due to the 4-carboxy group. |

| YUCCA (Flavin monooxygenase-like) | Indole-3-pyruvic acid → Indole-3-acetic acid | Indole-3-pyruvic acid | Unlikely to be directly affected as it acts downstream of tryptophan conversion. |

This table outlines the primary pathway and hypothesizes the potential interaction with this compound based on general biochemical principles, as direct experimental data is not available.

Advanced Analytical and Characterization Methodologies for Research

Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices

Chromatographic methods are fundamental for the isolation and measurement of 4-Carboxy-L-tryptophan from biological samples such as plasma, serum, and tissue extracts. These techniques offer the high resolution and sensitivity required to distinguish it from structurally similar molecules.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FD) is a widely employed technique for the analysis of tryptophan and its derivatives, prized for its high sensitivity and selectivity. nih.govresearchgate.netnih.govscielo.brbmglabtech.com Since the indole (B1671886) moiety of tryptophan analogues is naturally fluorescent, direct detection is possible without the need for derivatization. mdpi.com For enhanced sensitivity, especially in complex biological samples, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) can be utilized to generate highly fluorescent derivatives. nih.gov

The selection of excitation and emission wavelengths is crucial for optimal detection. For native tryptophan and its analogues, excitation is typically performed around 280 nm, with emission maxima observed in the range of 340-360 nm. mdpi.commdpi.com The specific wavelengths may be optimized to maximize the signal-to-noise ratio for this compound in a given matrix. The separation is commonly achieved using reversed-phase columns, such as a C18 column. scielo.br

The following table provides an illustrative example of HPLC-FD parameters used for the analysis of tryptophan, which can be adapted for this compound.

| Parameter | Value | Reference |

| Column | C18 (150 x 4.6 mm) | scielo.br |

| Mobile Phase | 5 mM Sodium Acetate:Acetonitrile (92:8, v/v) | scielo.br |

| Flow Rate | 1.0 mL/min | scielo.br |

| Excitation Wavelength | 280 nm | mdpi.com |

| Emission Wavelength | 360 nm | mdpi.com |

| Detection Limit | < 2 nM | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the definitive identification and quantification of tryptophan and its metabolites due to its exceptional sensitivity, selectivity, and specificity. waters.comnih.govmolnar-institute.comfrontiersin.org This technique is particularly valuable for trace analysis and comprehensive metabolite profiling in complex biological samples. waters.commolnar-institute.com The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) allows for highly selective quantification by monitoring specific precursor-to-product ion transitions. waters.com

Method development for this compound would involve optimizing the chromatographic separation, typically on a reversed-phase or mixed-mode column, and fine-tuning the mass spectrometer parameters, including ionization source conditions and collision energies, to achieve the desired sensitivity and accuracy. waters.comfrontiersin.org The inclusion of stable isotope-labeled internal standards is crucial for accurate quantification, compensating for matrix effects and variations in sample preparation and instrument response. frontiersin.org

The table below presents typical validation parameters for an LC-MS/MS method for tryptophan metabolites, which would be established during the validation of a method for this compound.

| Parameter | Typical Range | Reference |

| **Linearity (R²) ** | > 0.99 | waters.commolnar-institute.com |

| Limit of Detection (LOD) | 0.02 - 24.48 nmol/L | molnar-institute.comiosrjournals.org |

| Limit of Quantification (LOQ) | 0.06 - 244.82 nmol/L | molnar-institute.comiosrjournals.org |

| Precision (%RSD) | < 15% | molnar-institute.com |

| Accuracy/Recovery | 80 - 120% | iosrjournals.org |

Spectroscopic Approaches for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for elucidating the structure of this compound and studying its conformational dynamics and interactions with other molecules.

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools for investigating the electronic structure and local environment of tryptophan and its analogues. researchgate.netresearchgate.netnih.govhmdb.ca The indole ring of this compound is expected to exhibit characteristic UV absorption bands. The primary absorption band for L-tryptophan is largely attributed to a single electronic transition from the ground state to the ¹Lb excited state. hmdb.ca The position and intensity of these absorption peaks can be sensitive to the solvent environment and molecular interactions. researchgate.net

Fluorescence spectroscopy is particularly sensitive to the local environment of the indole ring. mdpi.com Changes in the emission spectrum, such as shifts in the emission maximum and alterations in fluorescence intensity, can provide insights into the conformational state of molecules containing this fluorophore and their interactions with binding partners. mdpi.com The intrinsic fluorescence of tryptophan and its derivatives is a valuable probe for studying protein structure and dynamics.

Below are the characteristic spectral properties of L-tryptophan, which are expected to be similar for this compound.

| Spectroscopic Parameter | Wavelength (nm) | Reference |

| UV Absorption Maximum | ~280 | researchgate.net |

| Fluorescence Excitation Maximum | ~280 | mdpi.com |

| Fluorescence Emission Maximum | ~350 | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed atomic-level structural information of molecules in solution. hmdb.caacs.orgchemicalbook.comrsc.org For this compound, one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be employed to unambiguously assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.

NMR can also be used to study the three-dimensional conformation of this compound and its dynamics. Furthermore, NMR is a powerful tool for investigating intermolecular interactions, such as the binding of this compound to proteins or other biological macromolecules, by monitoring changes in chemical shifts and relaxation rates upon complex formation.

The following table lists the predicted ¹H NMR chemical shifts for L-tryptophan, which would serve as a basis for the structural analysis of this compound.

| Proton | Predicted Chemical Shift (ppm) in D₂O | Reference |

| Hα | 3.89 | hmdb.ca |

| Hβ | 3.29, 3.16 | hmdb.ca |

| H2 (indole) | 7.19 | hmdb.ca |

| H4 (indole) | 7.62 | hmdb.ca |

| H5 (indole) | 7.07 | hmdb.ca |

| H6 (indole) | 7.14 | hmdb.ca |

| H7 (indole) | 7.49 | hmdb.ca |

Electrochemical and Other Advanced Detection Methods

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds like tryptophan and its derivatives. mdpi.commdpi.comresearchgate.netnih.gov The indole moiety of this compound can be electrochemically oxidized, and this property can be exploited for its determination using techniques such as cyclic voltammetry and differential pulse voltammetry. mdpi.comnih.gov

The development of novel electrode materials, including modified glassy carbon electrodes and nanoparticle-based sensors, has led to significant improvements in the sensitivity and selectivity of electrochemical detection for tryptophan. mdpi.comresearchgate.net These advanced sensors can offer wide linear ranges and low detection limits, making them suitable for the analysis of this compound in various samples. researchgate.net Additionally, electrochemiluminescence (ECL) methods have been developed for the highly sensitive detection of L-tryptophan, achieving detection limits in the nanomolar range.

The table below summarizes the performance characteristics of an example electrochemical sensor for L-tryptophan.

| Parameter | Value | Reference |

| Linear Range | 5–230 µM | researchgate.net |

| Limit of Detection | 1.1 µM | researchgate.net |

| Technique | Differential Pulse Voltammetry | mdpi.com |

| Electrode | Trimetallic-CuZnCo-Nanoparticle-Modified Electrode | researchgate.net |

Electrochemiluminescence (ECL) for Highly Sensitive Detection

Electrochemiluminescence is a highly sensitive analytical technique that involves the generation of light from a chemical reaction initiated by an electrochemical process. While no specific ECL studies on this compound have been reported, research on L-tryptophan provides insights into the potential mechanisms.

The ECL of L-tryptophan has been demonstrated on boron-doped diamond (BDD) electrodes. The proposed mechanism involves the in situ electrochemical generation of reactive oxygen species, such as hydrogen peroxide, at the electrode surface. These reactive species then interact with the tryptophan molecule, leading to the formation of an excited-state intermediate that emits light upon relaxation. This method has been shown to be highly sensitive for L-tryptophan, with detection limits in the nanomolar range.

The selectivity of this ECL method for L-tryptophan has been investigated against other indole derivatives. It is plausible that this compound would also exhibit ECL activity due to the presence of the indole moiety, which is central to the light-emitting reaction. The introduction of a carboxyl group at the 4-position of the indole ring could potentially influence the electronic properties of the molecule and, consequently, its ECL behavior, including the emission wavelength and intensity. However, without empirical data, these effects remain theoretical.

Table 1: General Parameters for ECL Detection of Indole Compounds

| Parameter | Description | Relevance to this compound |

| Working Electrode | Boron-Doped Diamond (BDD) is often used for its wide potential window and stability. | A BDD electrode would likely be a suitable platform for studying the ECL of this compound. |

| Co-reactant | Often not required with BDD electrodes due to in situ generation of reactive oxygen species. | The necessity of a co-reactant would need to be experimentally determined. |

| Detection Potential | The potential at which the ECL signal is generated. | The specific oxidation potential for this compound would need to be established. |

| pH of the Medium | Can significantly affect the ECL intensity and mechanism. | The optimal pH for the ECL of this compound would require investigation. |

This table is based on general methodologies for related compounds and does not represent experimentally verified data for this compound.

Capillary Electrophoresis Techniques for Chiral Separation

Capillary electrophoresis is a powerful separation technique with high efficiency and resolution, making it well-suited for the chiral separation of amino acids. The enantiomers of a chiral compound are separated by adding a chiral selector to the background electrolyte.

Numerous studies have reported the successful chiral separation of tryptophan enantiomers using various chiral selectors in CE. These selectors include cyclodextrins and their derivatives, chiral crown ethers, and ligand-exchange complexes. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte, which then exhibit different electrophoretic mobilities.

Table 2: Common Chiral Selectors Used in CE for Amino Acid Separation

| Chiral Selector | Principle of Separation | Potential Applicability to this compound |

| Cyclodextrins (CDs) | Inclusion complexation based on size and shape complementarity. | Various modified and unmodified CDs could be screened for their ability to resolve the enantiomers of this compound. |

| Chiral Crown Ethers | Complexation primarily with the primary amine group of the amino acid. | May be effective, although the additional carboxyl group could influence the interaction. |

| Ligand-Exchange (LE) | Formation of diastereomeric metal complexes with a chiral ligand. | This technique is commonly used for amino acids and could be adapted for this compound. |

| Chiral Ionic Liquids | Can act as both the chiral selector and the electrolyte, offering unique selectivity. | The interactions would depend on the specific structures of the ionic liquid and the analyte. |

This table presents potential approaches based on established methods for similar compounds, as specific data for this compound is not available.

Research Applications and Emerging Paradigms

Development of Radiolabeled 4-Carboxy-L-Tryptophan for Imaging Research

The high rate of protein synthesis in certain organs, such as the pancreas, has driven the development of radiolabeled amino acids for medical imaging. snmjournals.org Analogs of tryptophan, labeled with positron-emitting radionuclides, are of particular interest for use in Positron Emission Tomography (PET), a powerful in vivo imaging technique. nih.gov

The synthesis of tryptophan labeled at the carboxyl group with carbon-11 (B1219553) ([¹¹C]), a positron emitter, has been demonstrated for preclinical research. nih.gov DL-[Carboxyl-¹¹C]tryptophan was synthesized using a rapid, high-temperature, high-pressure adaptation of the Bücherer-Strecker amino acid synthesis. nih.gov This method allowed for the production of up to 325 millicuries (mCi) with yields ranging from 30% to 60%. nih.gov The entire process, including synthesis and subsequent chromatographic purification, was completed within a short timeframe of 40 minutes, which is crucial given the short 20.4-minute half-life of carbon-11. snmjournals.orgnih.gov

Table 1: Production Parameters for DL-[Carboxyl-¹¹C]Tryptophan

| Parameter | Value | Reference |

| Synthesis Method | Modified Bücherer-Strecker | nih.gov |

| Radionuclide | Carbon-11 (¹¹C) | nih.gov |

| Max. Amount Produced | 325 mCi | nih.gov |

| Radiochemical Yield | 30-60% | nih.gov |

| Total Time (Synthesis & Purification) | 40 minutes | nih.gov |

Studies in animal models using tryptophan labeled with carbon-14 (B1195169) at the carboxyl group (DL-[carboxyl-¹⁴C]tryptophan) revealed a high specificity for the pancreas. nih.gov This observation suggested the significant potential of its carbon-11 labeled counterpart, DL-[carboxyl-¹¹C]tryptophan, as a clinical agent for pancreatic imaging. snmjournals.orgnih.gov

Investigations in rats showed that the tracer's uptake by the pancreas was significantly higher than in other tissues, with the exception of the intestinal mucosa. snmjournals.org The clearance of the radiolabeled tryptophan from the blood and its uptake by tissues were very rapid. nih.gov These preclinical findings underscore the potential of carboxyl-labeled tryptophan analogs, such as a radiolabeled version of this compound, for imaging tissues with high rates of protein synthesis, particularly with advanced techniques like positron computerized transaxial tomography. nih.gov

Table 2: Key Findings of Radiolabeled Tryptophan in Animal Models

| Finding | Animal Model | Significance | Reference |

| High Specificity for Pancreas | Rats, Dogs | Indicates potential as a pancreas-imaging agent. | snmjournals.orgnih.gov |

| Rapid Blood Clearance | Rats | Allows for clear imaging shortly after administration. | nih.gov |

| Rapid Tissue Uptake | Rats | Efficient accumulation in the target organ. | nih.gov |

| Potential for PET Imaging | General Preclinical | Enables non-invasive visualization of organ function. | nih.govnih.gov |

Utilization as Molecular Probes in Biochemical and Cellular Assays

Molecular probes are essential tools for visualizing and quantifying biological processes in real time. Tryptophan analogs, modified to possess specific properties like fluorescence or isotopic labels, can be incorporated into peptides and proteins to study their structure, function, and interactions. nih.govrsc.org

While the natural amino acid L-tryptophan is fluorescent, its utility in biological imaging is limited by its UV absorption/emission profile and low photostability. nih.gov To overcome these limitations, researchers develop unnatural amino acids with modified side-chains that exhibit improved photophysical properties, such as emission in the visible spectrum, high quantum yields, and long fluorescence lifetimes. nih.govrsc.org

Strategies often involve modifying the indole (B1671886) side chain, as exemplified by analogs like 4-cyanotryptophan (B8074655) or carbazole-derived amino acids. nih.govnih.gov These fluorescent analogs can be embedded within peptides and used as molecular reporters to study biological events such as protein-protein binding interactions. nih.govresearchgate.net The 4-carboxy group of this compound could serve as a versatile chemical handle for attaching various fluorophores or could itself modulate the intrinsic fluorescence of the tryptophan scaffold, making it a candidate for development into a novel molecular probe.

Table 3: Comparison of Selected Fluorescent Tryptophan Analogs

| Analog | Key Feature | Application Example | Reference |

| L-Tryptophan (Natural) | Intrinsic UV fluorescence | Basic protein structural studies | nih.gov |

| 4-Cyanotryptophan | Long fluorescence lifetime, visible emission | Measuring peptide-membrane binding constants | nih.govnih.gov |

| Carbazole-derived amino acids | High quantum yields, structural mimic of tryptophan | Measuring protein-protein binding interactions | nih.govrsc.org |

| BODIPY-indole adducts | Bright fluorescence | Optical imaging of cancer cell death | nih.gov |

Isotopic labeling is a powerful technique used to track the movement of atoms through a metabolic pathway or a chemical reaction. wikipedia.org In this method, atoms in a molecule of interest are replaced with their stable, heavier isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N). rsc.orgwikipedia.org These isotopically substituted compounds, or isotopologs, can be traced and quantified by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Table 4: Common Stable Isotopes Used in Metabolic Tracing

| Element | Stable Isotope | Natural Abundance (%) | Application |

| Carbon | Carbon-13 (¹³C) | 1.1% | Tracing carbon backbones in metabolites |

| Nitrogen | Nitrogen-15 (¹⁵N) | 0.37% | Tracing amino acid and nucleotide metabolism |

| Hydrogen | Deuterium (²H) | 0.015% | Probing reaction mechanisms, quantifying flux |

| Oxygen | Oxygen-18 (¹⁸O) | 0.20% | Studying oxidation-reduction reactions |

Integration into Synthetic Biology and Metabolic Engineering for Specialized Metabolite Production

Metabolic engineering and synthetic biology aim to redesign microorganisms like Escherichia coli or Saccharomyces cerevisiae to function as cellular factories for producing valuable chemicals. mdpi.comnih.gov A common strategy for increasing the production of a target molecule, such as L-tryptophan, involves eliminating feedback regulation, blocking competing metabolic pathways, and overexpressing rate-limiting enzymes. mdpi.comnih.gov

The L-tryptophan biosynthetic pathway is a source of not only the amino acid itself but also of precursor molecules for a wide array of specialized plant and microbial metabolites, including volatiles, alkaloids, and antimicrobials. nih.govfrontiersin.org The intermediate anthranilate, for example, can be siphoned from the main pathway to produce these diverse compounds. frontiersin.org

By integrating the genetic instructions for producing this compound into an engineered microbial host, it may be possible to establish a platform for its large-scale, sustainable production. Furthermore, this compound itself could serve as a novel precursor. Engineered enzymatic pathways could then be introduced into the host organism to convert it into a variety of specialized, high-value metabolites with potentially new biological activities.

Table 5: Key Strategies in Metabolic Engineering for Amino Acid Production

| Strategy | Rationale | Example in Tryptophan Pathway | Reference |

| Eliminate Feedback Inhibition | Prevents the final product from shutting down its own synthesis pathway. | Mutating key enzymes like AroG to be insensitive to tryptophan levels. | mdpi.com |

| Block Competing Pathways | Directs metabolic flow towards the desired product by closing off alternative routes. | Disrupting pathways that lead to phenylalanine and tyrosine synthesis. | mdpi.com |

| Overexpress Rate-Limiting Enzymes | Increases the activity of the slowest steps in the pathway, boosting overall output. | Increasing the expression of transketolase (TKT) to supply more precursor molecules. | mdpi.com |

| Engineer Transport Systems | Optimizes the export of the final product out of the cell to prevent toxic accumulation and increase yield. | Modifying tryptophan transporters like TnaB and Mtr. | nih.gov |

Future Directions and Research Opportunities

The study of tryptophan and its extensive family of metabolites has consistently revealed novel biological functions and intricate regulatory networks. Within this family, 4-Carboxy-L-tryptophan represents a structurally unique analog with largely unexplored biological significance. The addition of a carboxyl group to the indole (B1671886) ring introduces distinct physicochemical properties that may translate into novel metabolic fates, biological activities, and research applications. This section outlines promising future research directions aimed at unlocking the scientific potential of this compound and other carboxylated tryptophan derivatives.

Q & A

Basic Research Questions

Q. What are the established analytical methods for quantifying 4-Carboxy-L-tryptophan in biological samples, and how can researchers optimize these methods for accuracy?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying tryptophan derivatives. For this compound, use a C18 reverse-phase column with a mobile phase of methanol/water (adjusted to pH 2.5–3.0 with phosphoric acid) and UV detection at 280 nm. Calibration curves should be prepared using synthetic standards (1–100 µM range) to ensure linearity . Sample preparation must include acid deproteinization (e.g., 10% trichloroacetic acid) and centrifugation to minimize matrix interference. Stability tests under varying pH and storage conditions (-80°C) are critical due to the compound’s susceptibility to oxidation .

Q. How does this compound integrate into the tryptophan-kynurenine metabolic pathway, and what are its downstream biological implications?

- Methodological Answer : this compound is a carboxylated derivative of tryptophan, potentially acting as an intermediate or regulator in the kynurenine pathway. Its synthesis may involve enzymatic carboxylation via tryptophan hydroxylase or non-enzymatic oxidation. Downstream, it could influence immune regulation by modulating indoleamine 2,3-dioxygenase (IDO) activity, which depletes tryptophan to suppress T-cell responses . Concurrently, metabolites like kynurenine activate the aryl hydrocarbon receptor (AHR), promoting regulatory T-cell (Treg) differentiation . Researchers should map its enzymatic interactions using knockout models (e.g., IDO-deficient mice) and measure metabolite flux via LC-MS/MS .

Advanced Research Questions

Q. What experimental strategies can reconcile contradictory findings regarding the immunomodulatory roles of this compound metabolites in different physiological contexts?

- Methodological Answer : Contradictions arise from context-dependent metabolite effects. For example, while IDO-mediated tryptophan depletion is immunosuppressive , kynurenine-AHR signaling promotes Tregs . To resolve this, use in vitro co-culture systems with dendritic cells and T cells, varying this compound concentrations. Pair this with in vivo models (e.g., autoimmune or pregnancy models) to assess tissue-specific outcomes. Multi-omics approaches (transcriptomics, metabolomics) can identify pathway crosstalk .

Q. How can researchers design longitudinal studies to assess the stability and functional dynamics of this compound under varying physiological conditions (e.g., pH, oxidative stress)?

- Methodological Answer : Simulate physiological conditions using buffer systems (pH 5.0–7.4) and reactive oxygen species (ROS) generators (e.g., H₂O₂). Monitor degradation kinetics via spectrophotometry or HPLC. For in vivo stability, administer isotopically labeled ⁱ³C-4-Carboxy-L-tryptophan and track its half-life in plasma/tissues using mass spectrometry. Include antioxidants (e.g., ascorbate) in protocols to mitigate oxidation artifacts .

Q. What statistical approaches are most robust for analyzing flux balance in tryptophan metabolism when studying this compound's contribution to neuroimmunological pathways?

- Methodological Answer : Use constraint-based metabolic modeling (e.g., COBRA Toolbox) to simulate flux distributions under varying this compound levels. Pair this with Bayesian hierarchical models to account for inter-individual variability in human studies. For small datasets, non-parametric tests (e.g., Kruskal-Wallis) are preferable. Always report confidence intervals for metabolite correlations to highlight biological vs. technical variance .

Q. How can researchers address gaps in literature regarding this compound’s role in serotonin synthesis and its potential neurotoxic vs. neuroprotective effects?

- Methodological Answer : Conduct dual-tracer studies with ¹⁴C-tryptophan and ¹³C-4-Carboxy-L-tryptophan in neuronal cell lines to quantify incorporation into serotonin vs. kynurenine pathways. Use CRISPR-Cas9 to silence carboxylation enzymes and assess serotonin levels via ELISA. For neurotoxicity, measure quinolinic acid (a neurotoxic kynurenine metabolite) in cerebrospinal fluid and correlate with this compound concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.